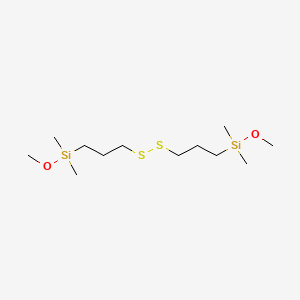
3,3,12,12-Tetramethyl-2,13-dioxa-7,8-dithia-3,12-disilatetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,12,12-Tetramethyl-2,13-dioxa-7,8-dithia-3,12-disilatetradecane is a complex organosilicon compound It is characterized by the presence of silicon, oxygen, and sulfur atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with additional considerations for efficiency, cost, and safety.
Análisis De Reacciones Químicas
Types of Reactions
3,3,12,12-Tetramethyl-2,13-dioxa-7,8-dithia-3,12-disilatetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to sulfides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can regenerate the original sulfide.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound’s properties make it useful in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism by which 3,3,12,12-Tetramethyl-2,13-dioxa-7,8-dithia-3,12-disilatetradecane exerts its effects is not fully understood. its molecular structure suggests that it can interact with various molecular targets and pathways. The presence of silicon, oxygen, and sulfur atoms allows it to form unique interactions with other molecules, potentially influencing biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
3,3,12,12-Tetramethyl-2,13-dioxa-3,12-disilatetradecane: This compound is similar in structure but lacks the sulfur atoms present in 3,3,12,12-Tetramethyl-2,13-dioxa-7,8-dithia-3,12-disilatetradecane.
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane: Another related compound with a different arrangement of silicon and oxygen atoms.
Uniqueness
This compound is unique due to the presence of both sulfur and silicon atoms in its structure. This combination of elements imparts distinct chemical properties that are not found in similar compounds.
Propiedades
Número CAS |
64470-10-6 |
|---|---|
Fórmula molecular |
C12H30O2S2Si2 |
Peso molecular |
326.7 g/mol |
Nombre IUPAC |
methoxy-[3-[3-[methoxy(dimethyl)silyl]propyldisulfanyl]propyl]-dimethylsilane |
InChI |
InChI=1S/C12H30O2S2Si2/c1-13-17(3,4)11-7-9-15-16-10-8-12-18(5,6)14-2/h7-12H2,1-6H3 |
Clave InChI |
QAZTXTYXJOLFPC-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C)(C)CCCSSCCC[Si](C)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















